molecular formula C9H12O3 B12995479 (R)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

(R)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B12995479
M. Wt: 168.19 g/mol
InChI Key: DLIRMZZSLZMVDL-SECBINFHSA-N
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Description

®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a dihydropyran ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropyl ketones and dihydropyran derivatives, followed by catalytic hydrogenation and subsequent carboxylation reactions. The reaction conditions often require specific catalysts, such as palladium or platinum, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the dihydropyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcarboxylic acid: Shares the cyclopropyl group but lacks the dihydropyran ring.

    Dihydropyran-2-carboxylic acid: Contains the dihydropyran ring but lacks the cyclopropyl group.

    Cyclopropylpyran derivatives: Various derivatives with modifications on the cyclopropyl or pyran rings.

Uniqueness

®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a dihydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(2R)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m1/s1

InChI Key

DLIRMZZSLZMVDL-SECBINFHSA-N

Isomeric SMILES

C1C[C@@](OC=C1)(C2CC2)C(=O)O

Canonical SMILES

C1CC(OC=C1)(C2CC2)C(=O)O

Origin of Product

United States

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